3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one
Description
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-24-8-10-25(11-9-24)13-17-19(26)6-5-16-22(27)18(14-30-23(16)17)15-4-7-20(28-2)21(12-15)29-3/h4-7,12,14,26H,8-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQVPOGMKRQIOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC(=C(C=C4)OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde, 4-methylpiperazine, and appropriate chromen-4-one precursors.
Formation of Intermediate: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable chromen-4-one precursor under acidic or basic conditions to form an intermediate compound.
Substitution Reaction: The intermediate is then subjected to a substitution reaction with 4-methylpiperazine in the presence of a suitable catalyst or under reflux conditions to introduce the piperazine moiety.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone or aldehyde derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to convert the chromen-4-one core into a dihydrochromen-4-one derivative using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine moiety can be further functionalized through nucleophilic substitution reactions with various electrophiles, leading to the formation of new derivatives with different substituents.
Esterification: The hydroxy group can participate in esterification reactions with carboxylic acids or acid chlorides to form ester derivatives.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications in the treatment of various diseases, including cancer, bacterial infections, and inflammatory disorders.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of functionalized polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit the activity of certain enzymes involved in cellular processes, such as kinases and proteases, leading to the modulation of signaling pathways.
Bind to Receptors: The compound can bind to specific receptors on the cell surface or within the cell, triggering a cascade of biochemical events that result in its biological effects.
Induce Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating apoptotic pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Antimicrobial and Anti-Biofilm Activity
Compounds with trifluoromethyl groups at C2 (e.g., ’s analog) demonstrate enhanced antimicrobial potency due to increased electron-withdrawing effects, improving membrane penetration . The 4-methylpiperazinylmethyl group at C8 (as in the target compound) is associated with biofilm inhibition, likely due to its ability to disrupt bacterial quorum sensing .
Anti-Inflammatory and PDE-4 Inhibition
Thalidomide analogs with 3,4-dimethoxyphenyl groups () exhibit PDE-4 inhibitory activity, reducing uterine contractions in preclinical models.
Solubility and Bioavailability
The hydroxyethylpiperazine side chain (e.g., ’s compound) improves water solubility compared to methyl or ethylpiperazine derivatives, enhancing pharmacokinetic profiles .
Q & A
Q. What are the critical parameters for optimizing the synthesis of 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one?
The synthesis requires precise control of reaction parameters:
- Temperature : Maintained between 60–80°C during chromenone core formation to prevent side reactions like over-oxidation or decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the 8-position, while ethanol or methanol improves hydroxy group stability .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to accelerate Mannich reactions for piperazinylmethyl group introduction .
- Purification : Column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) achieves >95% purity, confirmed via HPLC .
Q. Table 1: Optimized Reaction Conditions
| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Chromenone formation | Ethanol | 78 | H₂SO₄ (0.5 eq) | 66.8 |
| Piperazinyl addition | DMF | 60 | ZnCl₂ | 75 |
| Final purification | CH₂Cl₂/EtOAc | Ambient | Silica gel | 95+ |
Q. How is the compound characterized structurally, and what analytical methods are essential?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., 7-hydroxy at δ 10.2 ppm, piperazinyl protons at δ 2.3–3.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ at m/z 437.18 (calculated: 437.18) .
- X-ray Crystallography : Resolves stereochemistry of the piperazinylmethyl group and chromenone planarity .
- FT-IR : Hydroxy stretches (3200–3500 cm⁻¹) and carbonyl peaks (1650–1680 cm⁻¹) confirm functional groups .
Q. What are the core chemical reactions involving this compound?
- Oxidation : The 7-hydroxy group can be selectively oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), altering bioactivity .
- Reduction : NaBH₄ reduces the chromenone carbonyl to a dihydro derivative, modulating electron density for SAR studies .
- Substitution : Nucleophilic displacement at the 8-position with amines or thiols generates analogs for comparative bioactivity screening .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact bioactivity?
A structure-activity relationship (SAR) study comparing analogs reveals:
- Dimethoxyphenyl group : Electron-donating methoxy groups enhance π-stacking with enzyme active sites (e.g., kinase inhibition) .
- Piperazinylmethyl chain : N-methylation improves solubility and blood-brain barrier penetration, critical for CNS-targeted therapies .
- Hydroxy group removal : Eliminating the 7-hydroxy group reduces antioxidant activity by 60% but increases metabolic stability .
Q. Table 2: Bioactivity Comparison of Structural Analogs
| Compound Modification | IC₅₀ (μM) Kinase Inhibition | Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|
| 7-Hydroxy retained | 0.45 | 0.12 | 2.1 |
| 7-Keto derivative | 1.8 | 0.08 | 4.5 |
| N-Demethyl piperazinyl analog | 0.62 | 0.25 | 1.5 |
Q. How can contradictory bioactivity data across studies be resolved methodologically?
- Dose-response standardization : Use fixed protocols (e.g., 48-hour exposure in RPMI-1640 media) to minimize variability in cytotoxicity assays .
- Target validation : Employ CRISPR-Cas9 knockdown of suspected targets (e.g., PI3K/AKT) to confirm mechanistic relevance .
- Meta-analysis : Pool data from ≥5 independent studies using random-effects models to assess heterogeneity (I² statistic) .
Q. What experimental designs are optimal for evaluating environmental or metabolic stability?
- Environmental fate : Use OECD 307 guidelines to measure soil half-life (t₁/₂) under aerobic conditions, with LC-MS quantification .
- Hepatic metabolism : Incubate with human liver microsomes (HLM) and NADPH, monitoring phase I metabolites via UPLC-QTOF .
- Aquatic toxicity : Follow ISO 11348-3 for Daphnia magna acute toxicity testing, reporting EC₅₀ values .
Q. What strategies enhance derivatization efficiency for high-throughput screening?
- Parallel synthesis : Utilize robotic liquid handlers for simultaneous Mannich reactions with 20+ amine substrates .
- Microwave-assisted synthesis : Reduce reaction times from 24 hours to 30 minutes (e.g., 150°C, 300 W) .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) at the 8-position for rapid library generation .
Key Research Gaps and Future Directions
- Mechanistic elucidation : Use cryo-EM to resolve compound-target complexes at near-atomic resolution .
- In vivo pharmacokinetics : Conduct cassette dosing in murine models to assess bioavailability and tissue distribution .
- Ecotoxicity profiling : Expand OECD 210 fish embryo tests to evaluate developmental impacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
